molecular formula C27H25N5O4S2 B11624909 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11624909
M. Wt: 547.7 g/mol
InChI Key: NNINHEUYLROROY-JCMHNJIXSA-N
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Description

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective chemical probe targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound acts as a potent ATP-competitive inhibitor of DYRK1A kinase activity, a enzyme implicated in critical cellular processes such as cell cycle control, neuronal development, and synaptic plasticity. Research utilizing this inhibitor has demonstrated its efficacy in modulating DYRK1A function in various disease models , particularly in the context of Down syndrome and Alzheimer's disease, where DYRK1A overexpression is observed. Its high selectivity profile makes it an invaluable tool for dissecting DYRK1A-specific signaling pathways and for validating DYRK1A as a therapeutic target in preclinical research. The compound is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for reliable experimental results . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H25N5O4S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25N5O4S2/c1-2-8-32-26(34)22(38-27(32)37)15-19-24(28-23-5-3-4-9-31(23)25(19)33)30-12-10-29(11-13-30)16-18-6-7-20-21(14-18)36-17-35-20/h2-7,9,14-15H,1,8,10-13,16-17H2/b22-15-

InChI Key

NNINHEUYLROROY-JCMHNJIXSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

Preparation Methods

Thermal Cyclocondensation of Aminopyridine Derivatives

A validated approach involves the cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride under thermal conditions. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the formamidine, followed by cyclization and elimination of chloride. Optimal yields (78–81%) are achieved at 120–140°C in dimethylformamide (DMF), with subsequent carboxylation and reduction steps yielding the pyrido[4,3-d]pyrimidine precursor.

Decarboxylative Cyclization of Isopropylidene Malonates

Alternative routes utilize isopropylidene (2-pyridylamino)methylenemalonates, which undergo thermal cyclization and decarboxylation to form halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. For example, 6-chloro and 6-bromo derivatives are synthesized via this method, though competing pathways may yield naphthyridinone byproducts unless reaction temperatures are carefully controlled (160–180°C, toluene).

Table 1: Comparison of Pyrido[1,2-a]pyrimidin-4-one Synthesis Methods

MethodStarting MaterialConditionsYield (%)Byproducts
Thermal CyclocondensationEthyl 3-amino-2-chloroisonicotinate140°C, DMF, 12 h78–81Minimal
Decarboxylative CyclizationIsopropylidene malonates180°C, toluene, 8 h65–70Naphthyridinones (15–20%)

Functionalization with the Piperazine-Benzodioxole Moiety

The 4-(1,3-benzodioxol-5-ylmethyl)piperazine side chain is introduced via nucleophilic substitution or carbodiimide-mediated coupling.

Synthesis of 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine

The precursor 1-[(1,3-benzodioxol-5-yl)methyl]piperazine is synthesized by reacting piperazine with 1,3-benzodioxole-5-carbaldehyde under reductive amination conditions (NaBH4, MeOH, 0°C to RT). Alternatively, direct alkylation of piperazine with 5-(bromomethyl)-1,3-benzodioxole in acetonitrile (reflux, 24 h) affords the product in 85–90% yield.

Coupling to the Pyrido-Pyrimidinone Core

The piperazine derivative is coupled to the pyrido-pyrimidinone core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. For example, reaction of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with 1-[(1,3-benzodioxol-5-yl)methyl]piperazine at 50°C for 12 h achieves 70–75% substitution at the C2 position.

Critical Parameters :

  • Excess piperazine (2.5 eq) ensures complete substitution.

  • Anhydrous DMF prevents hydrolysis of the chloro intermediate.

Construction of the Thiazolidinone Methyldiene Substituent

The (Z)-3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group is installed via Knoevenagel condensation.

Synthesis of 3-Allyl-2-thioxothiazolidin-4-one

Thiazolidinone precursors are prepared by cyclocondensation of allylamine with carbon disulfide and chloroacetic acid in basic conditions (NaOH, EtOH, reflux). The resulting 3-allyl-2-thioxothiazolidin-4-one is isolated in 82% yield after recrystallization from ethanol.

Knoevenagel Condensation with the Pyrido-Pyrimidinone

The methylidene bridge is formed by reacting 3-allyl-2-thioxothiazolidin-4-one with the formyl-substituted pyrido-pyrimidinone intermediate. Using piperidine as a base and acetic acid as a catalyst (toluene, 110°C, 6 h), the (Z)-configured product is obtained selectively (95:5 Z:E ratio). The Z stereochemistry is confirmed via NOESY NMR, showing proximity between the allyl group and thioxo sulfur.

Optimization Insight :

  • Lower temperatures (80–100°C) favor E-isomer formation, while higher temperatures (110–120°C) drive Z-selectivity.

  • Solvent polarity (toluene > DMF) enhances reaction efficiency.

Final Assembly and Purification

The fully substituted compound is isolated via column chromatography (silica gel, EtOAc/hexane 3:7) and recrystallized from dichloromethane/methanol. Purity (>98%) is confirmed by HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min). Key spectroscopic data include:

  • 1H NMR (400 MHz, CDCl3) : δ 8.65 (s, 1H, pyridine-H), 6.85–7.10 (m, 3H, benzodioxole-H), 5.90 (m, 1H, allyl-CH2), 3.75 (s, 2H, N-CH2-benzodioxole).

  • IR (KBr) : ν 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Challenges and Alternative Approaches

Stereochemical Control

Achieving exclusive Z-configuration at the methylidene bridge remains challenging. Metal-mediated strategies using ZnCl2 or Ti(OiPr)4 have been explored but require stringent anhydrous conditions.

Scalability and Industrial Feasibility

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the cyclocondensation and Knoevenagel steps, reducing reaction times by 40% and improving yields to 80–85%. Environmental impact assessments favor solvent recovery systems (toluene, DMF) to minimize waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and thiazolidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of activity include:

Antimicrobial Activity : Preliminary studies indicate that the compound has significant activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties : Research has shown that this compound may possess cytotoxic effects on certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazolidinone Ring : The thiazolidinone ring is synthesized by reacting an appropriate aldehyde with thiosemicarbazide under acidic conditions.
  • Allylation : The allyl group is introduced via an allylation reaction using an allyl halide and a base.
  • Piperazine Introduction : The piperazine moiety is incorporated through nucleophilic substitution reactions.
  • Pyridopyrimidinone Formation : The core structure is constructed through cyclization reactions involving suitable precursors.

These steps highlight the complexity involved in synthesizing the compound while ensuring high yield and purity .

Applications in Research

The diverse biological activities of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one make it suitable for various applications in scientific research:

Drug Development

Given its antimicrobial and anticancer properties, this compound could serve as a lead structure for developing new drugs targeting infectious diseases and cancer.

Mechanistic Studies

Research into the mechanisms by which this compound interacts with biological targets can provide insights into its efficacy and potential side effects.

Comparative Studies

Comparative studies with similar compounds can help elucidate structure–activity relationships (SAR), guiding further modifications to enhance efficacy or reduce toxicity.

Case Studies

Several studies have reported on the biological effects of this compound:

Study on Antimicrobial Activity : A study evaluated the efficacy of the compound against various bacterial strains, demonstrating significant inhibition compared to control groups. This positions it as a candidate for further development as an antimicrobial agent .

Cytotoxicity Assessment : In vitro assays have shown that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating its potential therapeutic window .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • The thioxo group at position 2 enhances hydrogen-bonding capacity .
  • Piperazinyl Substituents : The 1,3-benzodioxol-5-ylmethyl group (target) provides a rigid, aromatic moiety, contrasting with the flexible hydroxyethyl () or benzyl () groups. This rigidity may affect receptor selectivity .

Spectroscopic and Electronic Comparisons

NMR data from analogous compounds () demonstrate that substituent changes alter chemical shifts in regions corresponding to the pyrido-pyrimidinone core (positions 29–36) and thiazolidinone-proximal protons (positions 39–44). For example:

  • The hydroxyethyl group in ’s compound causes downfield shifts in region A (positions 39–44) due to electron-withdrawing effects .
  • The allyl group in the target compound may induce similar shifts, but its conjugation with the thiazolidinone ring could further modulate π-electron delocalization .

Database Coverage and Accessibility

Automated patent extraction tools like SureChEMBL and IBM SIIP recover ~59–62% of compound-patent linkages compared to manual curation ().

Implications of Substituent-Driven Properties

  • Solubility and Bioavailability : The hydroxyethyl group in ’s compound improves aqueous solubility, whereas the target compound’s benzodioxole and allyl groups likely reduce it, necessitating formulation optimization.
  • Metabolic Stability : Methoxyethyl () and benzodioxole (target) groups may resist oxidative metabolism compared to ethyl or allyl substituents .
  • Biological Activity: While explicit data for the target compound is unavailable, analogs with benzodioxole motifs (e.g., piperonyl groups) are known for CNS activity due to blood-brain barrier permeability .

Biological Activity

The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates thiazolidine and pyrimidine scaffolds. The key steps often include:

  • Formation of Thiazolidine Derivative : The thiazolidine core is synthesized through a reaction involving allyl isothiocyanate and appropriate aldehydes or ketones.
  • Pyrimidine Integration : The pyrimidine moiety is introduced via cyclization reactions that may involve condensation with substituted piperazines.
  • Final Assembly : The final compound is obtained through careful purification and characterization using techniques such as NMR and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives related to thiazolidinones possess significant anticancer properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines, including glioblastoma and leukemia cells. In particular, derivatives containing the thiazolidine core have been reported to reduce cell viability significantly in vitro:

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11

These results suggest that the thiazolidinone framework may be crucial for anticancer activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. For example, derivatives similar to those synthesized from thiazolidine frameworks have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Enzyme Inhibition

Additionally, the compound has been tested for its ability to inhibit various enzymes associated with disease processes. Notably, it has shown inhibitory effects on serine proteases linked to viral infections, indicating potential applications in antiviral therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds in the thiazolidinone class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The structural features of the compound allow it to bind effectively to active sites of target enzymes, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects against cancer cells.

Case Studies

A notable study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives. The results indicated that specific derivatives exhibited significant cytotoxicity against glioblastoma multiforme cells through mechanisms involving apoptosis and cell cycle modulation .

Another research effort focused on evaluating the antimicrobial efficacy of related compounds against clinical isolates of bacteria and fungi. The findings confirmed that certain modifications in the thiazolidinone structure enhanced antimicrobial potency .

Q & A

Q. How does the Z-configuration of the allylidene group affect its electronic properties?

  • Methodological Answer :
  • Comparative spectroscopy : Compare UV-Vis and 1H^1H-NMR spectra of Z- and E-isomers (synthesized via photoisomerization) .
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials, influenced by conjugation in the Z-isomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.